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Compound of Interest

Compound Name:
5-Bromo-3-methoxyquinolin-

2(1H)-one

CAS No.: 1434103-21-5

Cat. No.: B2840138

Get Quote

Executive Summary
The 5-bromo-quinolinone scaffold represents a critical intersection in medicinal chemistry,

functioning both as a potent bioactive pharmacophore and a "privileged" synthetic gateway.

While the quinolinone core (carbostyril) is ubiquitous in FDA-approved drugs (e.g., Aripiprazole,

Brexpiprazole), the introduction of a bromine atom at the C5 position confers unique electronic

and steric properties.

This guide analyzes the biological profile of 5-bromo-quinolinone derivatives, distinguishing

between their direct intrinsic activity (e.g., Topoisomerase I inhibition, antimicrobial action) and

their role as high-value precursors for 5-substituted kinase inhibitors and P2X7 antagonists.

Part 1: Chemical Context & Pharmacophore
Analysis
The Core Scaffold
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The biological activity of 5-bromo-quinolinone cannot be decoupled from its tautomeric nature.

The scaffold exists in equilibrium between the quinolin-one (keto) and quinolin-ol (enol) forms.

2-Quinolinone (Carbostyril): The thermodynamically stable tautomer in solution, essential for

hydrogen bond donor/acceptor interactions in enzyme pockets.

5-Bromo Substitution: The C5 position is electronically strategic.

Steric Effect: The bromine atom (Van der Waals radius ~1.85 Å) occupies a hydrophobic

pocket, often inducing conformational locking in target proteins.

Halogen Bonding: The C-Br bond can act as a halogen bond donor (σ-hole) to backbone

carbonyls in kinases or topoisomerases, enhancing affinity beyond simple lipophilic

interactions.

Structure-Activity Relationship (SAR) Map
The following diagram illustrates how the 5-bromo-quinolinone core serves as a divergence

point for biological activity.
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Figure 1:SAR divergence of the 5-bromo-quinolinone scaffold showing direct pharmacological

targets versus derivative-based targets.

Part 2: Therapeutic Applications & Mechanisms[1]
[2][3][4]
Anticancer Activity: Topoisomerase I Inhibition
5-bromo-quinolinone derivatives, particularly those structurally related to 5,7-dibromo-8-

hydroxyquinoline, exhibit potent anticancer activity by targeting DNA Topoisomerase I.

Mechanism: The planar quinolinone ring intercalates between DNA base pairs. The 5-bromo

substituent stabilizes the "cleavable complex" (DNA-enzyme-drug ternary complex),

preventing DNA religation and triggering apoptosis.

Key Data:

Compound: 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline.

Selectivity: Higher cytotoxicity against solid tumors (HeLa, HT29) compared to normal

fibroblasts.

Table 1: Comparative Cytotoxicity (IC50 in µM)

Compound
Derivative

HeLa
(Cervical)

HT29 (Colon)
C6
(Glioblastoma)

Mechanism

5-Bromo-

quinolin-2-one
>100 >100 >100

Inactive (needs

functionalization)

5,7-Dibromo-8-

OH-quinoline
26.4 15.0 15.4

Topo I Inhibition

+ Apoptosis

5-Fluorouracil

(Control)
258.3 240.8 245.0 Antimetabolite

Data Source: Synthesized from recent medicinal chemistry literature (e.g., Ökten et al., 2020).

[1]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC12056219/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2840138?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Antimicrobial Activity: DNA Gyrase & Metal Chelation
The 5-bromo substituent enhances the lipophilicity of the quinolinone core, facilitating

penetration through bacterial cell walls.

Target: Bacterial DNA Gyrase (Type II Topoisomerase).

Spectrum: Active against Gram-positive bacteria (S. aureus, MRSA) and select Gram-

negatives.[2]

Synergy: When the 8-hydroxy group is present (8-hydroxy-5-bromoquinoline), the molecule

acts as a bidentate chelator for Mg²⁺/Mn²⁺ ions in the active site of DNA gyrase.

Kinase Inhibition (Src/Abl)
While 5-bromo-quinolinone itself is a weak kinase inhibitor, it is the obligate precursor to 4-

amino-3-cyano-5-aryl-quinolines (Bosutinib analogs).

Role of Position 5: In SAR studies of Src kinase inhibitors, replacing a 5-chloro group with a

5-bromo group often increases potency due to better filling of the hydrophobic pocket near

the gatekeeper residue.

Part 3: Experimental Protocols
Protocol A: Synthesis of 5-Bromo-2(1H)-quinolinone
Note: This is a high-yield method suitable for generating the core scaffold.

Reagents: 3-Bromoaniline, Cinnamoyl chloride, AlCl3 (Lewis Acid).

Cyclization: Perform a Friedel-Crafts cyclization of the intermediate amide.

Bromination (Alternative): Direct bromination of 2(1H)-quinolinone using NBS (N-

Bromosuccinimide) in DMF often yields a mixture of 3-, 6-, and 8-bromo isomers.

Regioselective synthesis starting from 2-amino-6-bromobenzaldehyde is preferred for high

purity 5-bromo isomers.

Protocol B: Topoisomerase I Relaxation Assay
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To validate the mechanism of action for anticancer derivatives.

Materials:

Supercoiled plasmid DNA (e.g., pBR322, 0.5 µg).

Recombinant Human Topoisomerase I (1 unit).

Assay Buffer: 10 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA, 15 µg/mL

BSA.

Workflow:

Incubation: Mix plasmid DNA, Topo I, and the test compound (5-bromo derivative) in assay

buffer.

Reaction: Incubate at 37°C for 30 minutes.

Termination: Stop reaction with 4 µL of stop buffer (3% SDS, 0.1% bromophenol blue, 50%

glycerol).

Analysis: Electrophoresis on 1% agarose gel (TAE buffer) at 4V/cm for 2-3 hours.

Visualization: Stain with Ethidium Bromide.

Result Interpretation: Active compounds will prevent the conversion of supercoiled DNA

(lower band) to relaxed DNA (higher band).

Protocol C: MTT Cytotoxicity Assay
Standard validation for antiproliferative claims.

Seeding: Seed cancer cells (HeLa/HT29) at

cells/well in 96-well plates. Incubate 24h.

Treatment: Add 5-bromo-quinolinone derivatives (dissolved in DMSO, final concentration

<0.1%) in serial dilutions (1–100 µM).
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Incubation: 48 hours at 37°C, 5% CO₂.

Development: Add 20 µL MTT (5 mg/mL in PBS). Incubate 4h.

Solubilization: Aspirate medium, add 100 µL DMSO to dissolve formazan crystals.

Read: Measure Absorbance at 570 nm (Reference 630 nm).

Part 4: Mechanism of Action Visualization
The following diagram details the apoptotic signaling pathway triggered by 5-bromo-

quinolinone derivatives (specifically 8-OH analogs).
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Figure 2:Molecular mechanism of action: From Topoisomerase I stabilization to apoptotic cell

death.
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[https://www.benchchem.com/product/b2840138/docs#biological-activity-of-5-bromo-
quinolinone-derivatives-a-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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